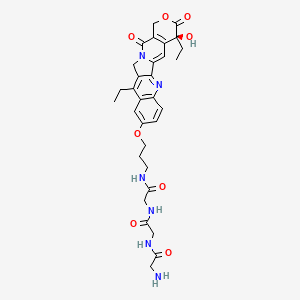

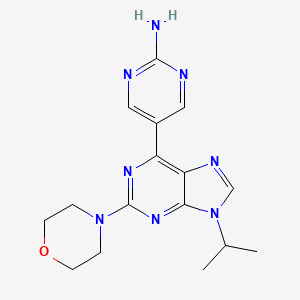

![molecular formula C23H20N4O3 B607133 2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine CAS No. 1803242-21-8](/img/structure/B607133.png)

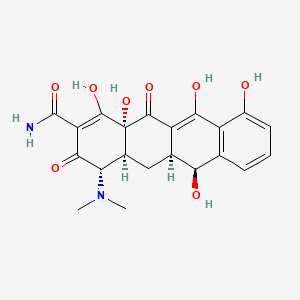

2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine

Vue d'ensemble

Description

“2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine” is a complex organic compound. It contains an indole ring, a trimethoxyphenyl group, and an imidazo[4,5-c]pyridine moiety.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole and imidazo[4,5-c]pyridine cores, followed by functionalization with the trimethoxyphenyl group.Molecular Structure Analysis

The molecule contains several aromatic rings, which would contribute to its stability and possibly its reactivity. The presence of the methoxy groups on the phenyl ring could influence the electronic properties of the molecule.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the functional groups and the electronic properties of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the overall shape of the molecule.Applications De Recherche Scientifique

Anticancer Properties

Compounds structurally related to 2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine have shown promising results as anticancer agents. For example, a series of new conjugates demonstrated considerable cytotoxicity against human cancer cell lines, including prostate, lung, cervical, and breast cancer. These compounds inhibit microtubule assembly formation, showing significant activity against human prostate cancer cell line DU-145 (Mullagiri et al., 2018). Additionally, structural optimization of indole derivatives acting at the colchicine binding site, based on a lead compound structurally similar to 2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine, resulted in potent tubulin polymerization inhibitory activity and improved cytotoxic potency against human melanoma and prostate cancer cell lines (Hwang et al., 2015).

Antibacterial and Antifungal Activities

Some imidazo[1,2-a]pyridine derivatives, closely related to the target compound, have been evaluated for their antibacterial and antifungal activities. These compounds showed efficacy against a range of bacterial and fungal species (Ladani et al., 2009).

Antioxidant Activity

Research indicates that compounds like 3-(organylselanyl)-1H-indoles and 3-(organylselanyl)imidazo[1,2-a]pyridines, similar to the target compound, demonstrate antioxidant activity. These compounds are useful in applications where reducing oxidative stress is crucial (Vieira et al., 2017).

Optoelectronic and Charge Transfer Properties

The optoelectronic and charge transfer properties of compounds containing phenylimidazo[1,5-a]pyridine, which is structurally related to the target compound, have been explored. These properties make them suitable for use in organic semiconductor devices (Irfan et al., 2019).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Orientations Futures

Further research would be needed to fully understand the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological testing to identify potential targets, and computational studies to predict its behavior.

Propriétés

IUPAC Name |

2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-28-18-11-13(12-19(29-2)22(18)30-3)20-21-17(8-10-25-20)26-23(27-21)15-5-4-6-16-14(15)7-9-24-16/h4-12,24H,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJHBGSBVSNHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC=CC3=C2N=C(N3)C4=C5C=CNC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.